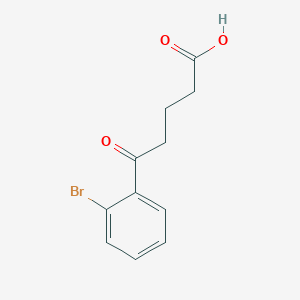

5-(2-Bromophenyl)-5-oxovaleric acid

Overview

Description

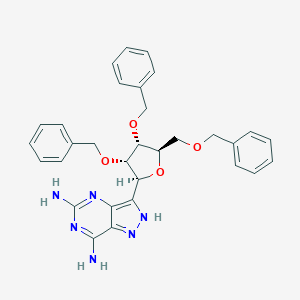

Synthesis Analysis

The synthesis of compounds related to 5-(2-Bromophenyl)-5-oxovaleric acid involves intricate chemical reactions, highlighting the complexity and the precision needed in organic synthesis. For instance, the chemical synthesis of 4,5-dioxovaleric acid, a compound with a structure related to our compound of interest, was synthesized from 5-bromolevulinic acid via a series of reactions involving the formation of pyridinium bromide, nitrone formation with p-nitrosodimethylaniline, and subsequent hydrolysis (Beale, Gold, & Granick, 1979).

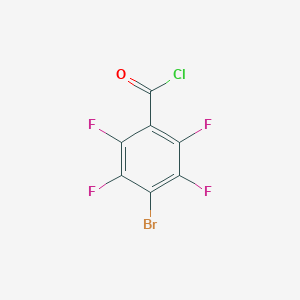

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-(2-Bromophenyl)-5-oxovaleric acid reveals intricate details about their chemical nature. For example, the crystal structure analysis of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester provided insights into the molecular geometry and hydrogen bonding patterns (Wang & Dong, 2009).

Chemical Reactions and Properties

Chemical reactions involving bromophenyl compounds are complex and varied. For instance, the study on oxovanadium(IV)-catalyzed oxidation of substituted 4-oxo-4-phenyl-butanoic acids by bromate in acid medium shows intricate reaction pathways leading to the formation of malonic acid and corresponding benzoic acid, demonstrating the reactivity of such compounds in oxidation reactions (Reddy & Manjari, 2010).

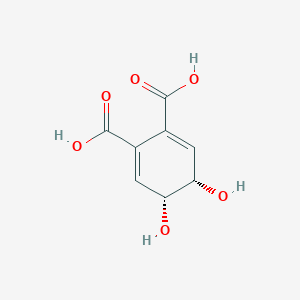

Physical Properties Analysis

The physical properties of bromophenyl compounds, such as 5-bromo-salicylic acid, have been studied through spectroscopic methods including FT-IR and FT-Raman, providing detailed information on the vibrational modes and structural conformations (Karabacak & Kurt, 2009).

Scientific Research Applications

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Field : Organic Chemistry

- Summary : This application involves the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

- Methods : The process involves the use of a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

- Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

-

Catalysis of Amide Bonds Formation

- Field : Green Chemistry

- Summary : 2-Bromophenylboronic acid is used to promote greener amidations of carboxylic acids and amines in catalytic amounts .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results or outcomes obtained are not specified in the source .

- Direct Radical Functionalization of Adamantanes and Diamondoids

- Field : Organic Chemistry

- Summary : This application involves the direct radical functionalization of adamantanes and diamondoids . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

- Methods : The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

- Results : The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-(2-bromophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVADNGAAQDTJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564180 | |

| Record name | 5-(2-Bromophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromophenyl)-5-oxovaleric acid | |

CAS RN |

124576-25-6 | |

| Record name | 5-(2-Bromophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50196.png)